molecular formula C15H16F2O5 B1661357 carbonic acid;4-fluoro-2-methylphenol CAS No. 900175-51-1

carbonic acid;4-fluoro-2-methylphenol

Cat. No.: B1661357
CAS No.: 900175-51-1
M. Wt: 314.28
InChI Key: PACFWGNXHVUZOR-UHFFFAOYSA-N
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Description

carbonic acid;4-fluoro-2-methylphenol is a chemical compound with the molecular formula C14H10F2O3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a fluoro and methyl group, and it forms a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;4-fluoro-2-methylphenol typically involves the reaction of 4-fluoro-2-methylphenol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

carbonic acid;4-fluoro-2-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of catalysts like Lewis acids.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction temperature controlled to optimize the yield.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

    Hydrolysis: The major products are 4-fluoro-2-methylphenol and carbon dioxide.

    Oxidation and Reduction: Products include quinones and hydroquinones, respectively.

Scientific Research Applications

carbonic acid;4-fluoro-2-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbonic acid;4-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenol ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonate ester group can undergo hydrolysis, releasing the active phenol derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: A precursor and structurally similar compound with similar reactivity.

    4-Fluorophenol: Lacks the methyl group but shares similar chemical properties.

    2-Fluoro-4-methylphenol: Another isomer with different substitution patterns on the phenol ring.

Uniqueness

carbonic acid;4-fluoro-2-methylphenol is unique due to the presence of both fluoro and methyl groups on the phenol ring, combined with the carbonate ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

900175-51-1

Molecular Formula

C15H16F2O5

Molecular Weight

314.28

IUPAC Name

carbonic acid;4-fluoro-2-methylphenol

InChI

InChI=1S/2C7H7FO.CH2O3/c2*1-5-4-6(8)2-3-7(5)9;2-1(3)4/h2*2-4,9H,1H3;(H2,2,3,4)

InChI Key

PACFWGNXHVUZOR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)O.CC1=C(C=CC(=C1)F)O.C(=O)(O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)O.CC1=C(C=CC(=C1)F)O.C(=O)(O)O

Origin of Product

United States

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